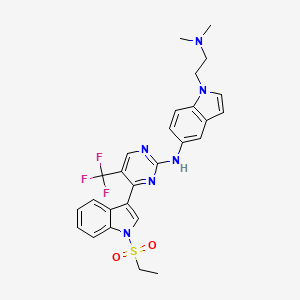

EGFR mutant-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H27F3N6O2S |

|---|---|

Molecular Weight |

556.6 g/mol |

IUPAC Name |

1-[2-(dimethylamino)ethyl]-N-[4-(1-ethylsulfonylindol-3-yl)-5-(trifluoromethyl)pyrimidin-2-yl]indol-5-amine |

InChI |

InChI=1S/C27H27F3N6O2S/c1-4-39(37,38)36-17-21(20-7-5-6-8-24(20)36)25-22(27(28,29)30)16-31-26(33-25)32-19-9-10-23-18(15-19)11-12-35(23)14-13-34(2)3/h5-12,15-17H,4,13-14H2,1-3H3,(H,31,32,33) |

InChI Key |

YETCUDGHQDLIRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(F)(F)F)NC4=CC5=C(C=C4)N(C=C5)CCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of a Representative EGFR Mutant-Specific Inhibitor: Osimertinib

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "EGFR mutant-IN-2" is not a widely recognized designation in publicly available scientific literature. This guide utilizes Osimertinib (AZD9291), a well-characterized and clinically approved third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), as a representative example to fulfill the technical requirements of this request. The data and methodologies presented herein are based on published studies of Osimertinib.

Core Mechanism of Action

Osimertinib is an oral, irreversible, third-generation EGFR TKI designed to selectively target both activating EGFR mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] Its mechanism of action is centered on the covalent modification of a specific cysteine residue within the ATP-binding pocket of the EGFR kinase domain.

Key Features:

-

Irreversible Covalent Binding: Osimertinib forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of mutant EGFR.[3][4] This irreversible binding permanently inactivates the kinase activity of the receptor.

-

High Affinity for Mutant EGFR: Compared to wild-type EGFR, Osimertinib exhibits a significantly higher affinity for EGFR harboring activating mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[1] This selectivity is crucial for its favorable therapeutic window, minimizing off-target effects commonly associated with less selective EGFR inhibitors.

-

Inhibition of Downstream Signaling: By blocking the kinase activity of mutant EGFR, Osimertinib effectively abrogates downstream signaling pathways critical for tumor cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Quantitative Data: Inhibitory Potency

The in vitro potency of Osimertinib has been extensively evaluated in various non-small cell lung cancer (NSCLC) cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for mutant over wild-type EGFR.

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| LoVo | Exon 19 deletion | 12.92 |

| LoVo | L858R/T790M | 11.44 |

| LoVo | Wild-Type | 493.8 |

| PC-9 | Exon 19 deletion | 17 |

| H1975 | L858R/T790M | 5 |

| PC-9ER | Exon 19 deletion/T790M | 13 |

Signaling Pathway Inhibition

Osimertinib's inhibition of mutant EGFR leads to the suppression of key downstream signaling cascades that drive oncogenesis.

References

EGFR Mutant-IN-2: A Comprehensive Technical Guide on Synthesis, Chemical Properties, and Biological Activity

This technical guide provides an in-depth overview of EGFR Mutant-IN-2, a potent and selective inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] While first and second-generation EGFR inhibitors have shown clinical efficacy, the emergence of resistance mutations, such as T790M and C797S, has necessitated the development of novel inhibitors.[5] this compound is a next-generation inhibitor designed to target these clinically relevant mutations with high selectivity over wild-type (WT) EGFR, thereby minimizing off-target toxicities.

Chemical Properties and Synthesis

This compound is a novel "two-in-one" inhibitor that spans both the orthosteric (ATP-binding) and an allosteric site of the EGFR kinase domain. This dual-binding mechanism contributes to its high potency and selectivity for mutant EGFR.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₂₈N₆O₃ |

| Molecular Weight | 520.58 g/mol |

| IUPAC Name | 2-(Dimethylamino)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in methanol, and insoluble in water. |

| Purity (HPLC) | >99% |

| Storage | Store at -20°C for long-term storage. |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the initial formation of a key pyrimidine intermediate followed by a palladium-catalyzed cross-coupling reaction and final amidation.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 2-chloro-4-(pyridin-3-yl)pyrimidine. 3-acetylpyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 120°C for 4 hours. The resulting intermediate is then treated with 2-chlorobenzamidine hydrochloride and sodium methoxide in methanol under reflux for 8 hours to yield the 2-chloro-4-(pyridin-3-yl)pyrimidine intermediate.

-

Step 2: Buchwald-Hartwig amination. The pyrimidine intermediate from Step 1 is coupled with N1-(tert-butoxycarbonyl)-p-phenylenediamine using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) in the presence of a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., 1,4-dioxane) at 100°C for 12 hours.

-

Step 3: Boc deprotection. The product from Step 2 is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours to remove the Boc protecting group.

-

Step 4: Amidation. The resulting amine is then acylated with 2-(dimethylamino)acetyl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in DCM at 0°C to room temperature for 4 hours to yield the final product, this compound.

-

Purification. The crude product is purified by column chromatography on silica gel using a gradient of methanol in DCM. The structure is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity and Mechanism of Action

This compound demonstrates potent inhibitory activity against clinically relevant EGFR mutations, including the activating mutations (L858R, exon 19 deletions) and the resistance mutations (T790M, C797S). Its mechanism of action involves binding to the inactive "αC-out" conformation of the EGFR kinase domain, which is preferentially adopted by the mutant forms of the receptor.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

| EGFR (WT) | 47 |

| EGFR (L858R) | 1.2 |

| EGFR (L858R/T790M) | 4.4 |

| EGFR (L858R/T790M/C797S) | 4.9 |

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

-

Plate Preparation. A 384-well plate is used for the assay.

-

Compound Addition. 50 nL of serially diluted this compound or DMSO (vehicle control) is added to the wells.

-

Pre-incubation. The compounds are pre-incubated with the respective EGFR kinase enzyme for 30 minutes at room temperature.

-

Reaction Initiation. The kinase reaction is initiated by adding a solution containing the substrate peptide and ATP.

-

Incubation. The reaction is allowed to proceed for 1 hour at room temperature.

-

Detection. The amount of ADP produced is measured using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is read on a plate reader.

-

Data Analysis. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Table 3: Cellular Antiproliferative Activity of this compound

| Cell Line | EGFR Status | GI₅₀ (nM) |

| A431 | WT Overexpression | 25.1 |

| NCI-H1975 | L858R/T790M | 42.5 |

| PC-9 | del E746-A750 | 15.8 |

| SW620 | KRAS Mutant (EGFR WT) | >10,000 |

Experimental Protocol: Cellular Proliferation Assay (MTT)

-

Cell Seeding. Cells are seeded in a 96-well plate at a density of 5,000 cells/well and allowed to attach overnight.

-

Compound Treatment. Cells are treated with serial dilutions of this compound or DMSO (vehicle control) and incubated for 72 hours.

-

MTT Addition. 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization. The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement. The absorbance at 570 nm is measured using a microplate reader.

-

Data Analysis. The percentage of cell growth inhibition relative to the vehicle control is calculated, and GI₅₀ values are determined.

Signaling Pathways and Experimental Workflows

EGFR activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. This compound effectively blocks these pathways by inhibiting the initial autophosphorylation of the mutant EGFR.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for EGFR Inhibitor Development.

Experimental Protocol: In Vivo Tumor Xenograft Study

-

Animal Model. Athymic nude mice are used for the study.

-

Tumor Implantation. NCI-H1975 cells (harboring L858R/T790M mutations) are subcutaneously injected into the flank of each mouse.

-

Tumor Growth. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization. Mice are randomized into treatment and vehicle control groups.

-

Treatment Administration. this compound is administered daily by oral gavage at a predetermined dose. The control group receives the vehicle.

-

Tumor Measurement. Tumor volume is measured with calipers every 2-3 days using the formula: Volume = (length × width²)/2.

-

Toxicity Monitoring. Body weight is monitored as an indicator of toxicity.

-

Study Termination. After a defined treatment period (e.g., 21 days), mice are euthanized, and tumors are excised for pharmacodynamic analysis.

-

Data Analysis. The percentage of tumor growth inhibition for the treatment group is calculated relative to the vehicle control group.

Conclusion

This compound is a potent and selective inhibitor of clinically relevant EGFR mutations, including those that confer resistance to earlier-generation TKIs. Its unique dual-binding mechanism and favorable preclinical profile make it a promising candidate for further development in the treatment of EGFR-mutant NSCLC. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology drug discovery.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Conformational Remodeling and Allosteric Regulation Underlying EGFR Mutant-Induced Activation: A Multi-Scale Analysis Using MD, MSMs, and NRI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of a “two-in-one” mutant-selective EGFR inhibitor that spans the orthosteric and allosteric sites - PMC [pmc.ncbi.nlm.nih.gov]

EGFR Mutant-IN-2: A Targeted Approach to Overcoming C797S-Mediated Resistance in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has become a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib ineffective. EGFR Mutant-IN-2, also known as Compound D51, is a potent, fourth-generation EGFR inhibitor developed to address this critical unmet medical need. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental methodologies, to support researchers and drug development professionals in the field of oncology.

Core Data Presentation

The inhibitory activity of this compound has been quantified against key osimertinib-resistant EGFR mutations. The following tables summarize the in vitro potency and pharmacokinetic profile of the compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target EGFR Mutant | IC50 (nM) |

| L858R/T790M/C797S | 14[1] |

| del19/T790M/C797S | 62[1] |

Table 2: Preclinical Pharmacokinetic Profile of this compound (Compound D51)

| Parameter | Value | Species | Administration |

| Cmax | Data not publicly available | Mouse | Oral |

| Tmax | Data not publicly available | Mouse | Oral |

| AUC | Data not publicly available | Mouse | Oral |

| Half-life (t1/2) | Data not publicly available | Mouse | Oral |

| Bioavailability | Favorable in vivo stability and antitumor activity reported[1] | Mouse | Oral |

Mechanism of Action

This compound is designed to inhibit the kinase activity of EGFR harboring the C797S mutation. Unlike third-generation inhibitors that form a covalent bond with the cysteine at position 797, the C797S mutation to a serine prevents this interaction, leading to resistance. This compound likely employs a non-covalent binding mechanism or interacts with the ATP-binding pocket in a manner that is not hindered by the C797S substitution, thereby effectively inhibiting the downstream signaling pathways that drive tumor growth and proliferation.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

References

Investigating EGFR Mutant-IN-2 in Osimertinib-Resistant Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of acquired resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, presents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). The most common mechanism of resistance is the acquisition of a tertiary C797S mutation in the ATP-binding site of the EGFR kinase domain, which prevents the covalent binding of irreversible inhibitors like osimertinib.[1][2][3] This has spurred the development of fourth-generation EGFR inhibitors designed to overcome this resistance mechanism. This technical guide focuses on EGFR mutant-IN-2, a potent inhibitor of mutant EGFR, and provides a comprehensive overview of its preclinical evaluation in the context of osimertinib-resistant NSCLC.

Mechanism of Action and Preclinical Efficacy

This compound is an EGFR mutant inhibitor that has demonstrated significant activity against clinically relevant osimertinib-resistant mutations.[4] Specifically, it has been shown to inhibit the EGFRL858R/T790M/C797S and EGFRdel19/T790M/C797S triple mutants, which are key drivers of resistance to osimertinib.[4] The development of fourth-generation inhibitors like this compound that can effectively target the C797S mutation is a critical area of research aimed at providing new therapeutic options for patients who have progressed on osimertinib.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and other selected fourth-generation EGFR inhibitors against various EGFR mutations, including the osimertinib-resistant C797S mutation.

| Compound | Target EGFR Mutation | IC50 (nM) | Reference |

| This compound | L858R/T790M/C797S | 14 | |

| del19/T790M/C797S | 62 | ||

| BBT-176 | 19Del/C797S (protein) | 4.36 | |

| 19Del/T790M/C797S (protein) | 1.79 | ||

| L858R/C797S (protein) | 5.35 | ||

| 19Del/C797S (Ba/F3 cells) | 42 | ||

| 19Del/T790M/C797S (Ba/F3 cells) | 49 | ||

| L858R/C797S (Ba/F3 cells) | 183 | ||

| L858R/T790M/C797S (Ba/F3 cells) | 202 | ||

| JND3229 | L858R/T790M/C797S | 5.8 | |

| Compound 27 | L858R/T790M/C797S | 3.1 | |

| LS-106 | 19del/T790M/C797S (kinase) | 2.4 | |

| L858R/T790M/C797S (kinase) | 3.1 | ||

| 19del/T790M/C797S (BaF3 cells) | 90 | ||

| L858R/T790M/C797S (BaF3 cells) | 120 |

Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. The data presented here are for comparative purposes and are compiled from various sources.

While specific pharmacokinetic data for this compound are not publicly available, it is described as having favorable pharmacokinetic parameters and in vivo stability.

Experimental Protocols

Biochemical Kinase Assay (Continuous-Read)

This protocol is adapted from established methods for measuring the potency of kinase inhibitors.

-

Reagent Preparation:

-

Prepare 10X stocks of recombinant human EGFR proteins (e.g., EGFRL858R/T790M/C797S) in 1X kinase reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

-

Prepare a 1.13X ATP and a suitable fluorescent or luminescent peptide substrate (e.g., Y12-Sox) mix in 1X kinase reaction buffer.

-

Prepare serial dilutions of this compound in 50% DMSO.

-

-

Assay Procedure:

-

Add 5 µL of the EGFR enzyme solution to the wells of a 384-well, white, non-binding surface microtiter plate.

-

Add 0.5 µL of the serially diluted this compound or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate at 27°C for 30 minutes.

-

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.

-

Monitor the reaction kinetics in a plate reader (e.g., λex 360 nm / λem 485 nm for a fluorescent substrate) every 60-90 seconds for 30-120 minutes.

-

-

Data Analysis:

-

Examine the progress curves for linear reaction kinetics.

-

Determine the initial velocity from the slope of the linear portion of the curve.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope in GraphPad Prism) to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding:

-

Seed NSCLC cells harboring the relevant EGFR mutations (e.g., engineered Ba/F3 cells or patient-derived cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).

-

Incubate the treated cells for 72 hours.

-

-

MTT Addition and Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

-

Western Blot Analysis for EGFR Signaling

This protocol allows for the assessment of the inhibitor's effect on EGFR and its downstream signaling pathways.

-

Cell Treatment and Lysis:

-

Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with different concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software. Normalize the intensity of the phosphoprotein bands to the corresponding total protein bands.

-

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an EGFR inhibitor in a mouse model.

-

Tumor Implantation:

-

Subcutaneously inject immunocompromised mice (e.g., nude or SCID mice) with NSCLC cells harboring osimertinib-resistant EGFR mutations (e.g., 1 x 10⁶ to 5 x 10⁶ cells in a mixture of serum-free medium and Matrigel).

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound at the desired doses and schedule (e.g., daily oral gavage).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors.

-

Measure the tumor weight and perform further analysis (e.g., Western blotting, immunohistochemistry) on the tumor tissue.

-

Mandatory Visualizations

EGFR Signaling Pathway in Osimertinib Resistance

Caption: EGFR signaling pathway in the context of C797S-mediated osimertinib resistance and inhibition by this compound.

Experimental Workflow for Preclinical Evaluation

Caption: A typical experimental workflow for the preclinical evaluation of a fourth-generation EGFR inhibitor.

Conclusion

This compound represents a promising therapeutic agent for overcoming osimertinib resistance in NSCLC driven by the C797S mutation. Its potent in vitro activity against key resistance mutations highlights its potential as a next-generation EGFR inhibitor. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this compound and other fourth-generation EGFR inhibitors. Further in vivo efficacy and pharmacokinetic studies will be crucial in translating the preclinical promise of these compounds into clinical benefits for patients with osimertinib-resistant NSCLC.

References

- 1. researchgate.net [researchgate.net]

- 2. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

Overcoming Acquired Resistance in EGFR-Mutant Non-Small Cell Lung Cancer: A Technical Guide to EGFR Mutant-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EGFR mutant-IN-2, a fourth-generation epidermal growth factor receptor (EGFR) inhibitor designed to overcome acquired resistance to third-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This document details the mechanism of action, preclinical efficacy, and the experimental protocols utilized in the evaluation of this potent, wild-type-sparing inhibitor.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC

Activating mutations in the epidermal growth factor receptor (EGFR) are critical drivers in a significant subset of non-small cell lung cancers (NSCLC).[1] Targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), have revolutionized the treatment landscape for these patients. First and second-generation TKIs, such as gefitinib, erlotinib, and afatinib, offered significant clinical benefits, but their efficacy is often limited by the emergence of the T790M "gatekeeper" mutation.[1]

The development of third-generation irreversible inhibitors, most notably osimertinib, was a major advancement, as they were designed to be effective against tumors harboring the T790M mutation while sparing wild-type (WT) EGFR, thereby reducing toxicity.[2] Osimertinib covalently binds to a cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR.[2] However, acquired resistance to osimertinib inevitably develops, frequently through a tertiary mutation at this covalent binding site, most commonly the C797S mutation, which substitutes cysteine with serine.[3] This substitution prevents the covalent bond formation, rendering irreversible inhibitors ineffective and creating a significant unmet clinical need.

To address this challenge, fourth-generation EGFR inhibitors are being developed. These inhibitors are designed to be effective against EGFR harboring both the T790M and C797S mutations. This guide focuses on a promising fourth-generation inhibitor, this compound (also known as Compound D51), a noncovalent, potent, and selective inhibitor that has demonstrated significant preclinical activity against osimertinib-resistant EGFR mutations.

Mechanism of Action of this compound

This compound is a rationally designed osimertinib derivative that functions as a noncovalent, ATP-competitive inhibitor. Unlike its irreversible predecessors, its mechanism does not rely on forming a covalent bond with C797, thereby circumventing the primary mechanism of resistance to third-generation TKIs.

Targeting the ATP-Binding Pocket

Molecular docking studies indicate that this compound occupies the ATP-binding site of the EGFR kinase domain. Its binding is stabilized by key interactions, including hydrogen bonds with critical residues within the pocket, which allows it to potently inhibit the kinase activity of EGFR, even in the presence of the C797S mutation.

Selectivity for Mutant vs. Wild-Type EGFR

A critical feature of this compound is its high selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity is crucial for minimizing the dose-limiting toxicities commonly associated with non-selective EGFR inhibitors, such as skin rash and diarrhea. Preclinical data demonstrates that this compound has over 500-fold selectivity for the triple-mutant EGFRL858R/T790M/C797S over wild-type EGFR.

Overcoming Acquired Resistance: Preclinical Data

This compound has shown potent inhibitory activity against key osimertinib-resistant EGFR mutations in both biochemical and cellular assays. Its efficacy has also been demonstrated in in vivo models of NSCLC.

In Vitro Kinase and Cellular Proliferation Assays

The inhibitory activity of this compound was evaluated against various EGFR mutations. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| EGFR Mutant | IC50 (nM) |

| L858R/T790M/C797S | 14 |

| del19/T790M/C797S | 62 |

| Wild-Type (WT) | >5000 |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| H1975-TM | L858R/T790M/C797S | 14 |

| PC9-TM | del19/T790M/C797S | 82 |

| A431 | Wild-Type | >10000 |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was assessed in a nude mouse xenograft model using H1975-TM cells, which harbor the EGFRL858R/T790M/C797S triple mutation. The compound demonstrated significant, dose-dependent tumor growth inhibition.

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 50 mg/kg | Significant Inhibition |

| This compound | 100 mg/kg | Stronger Inhibition |

(Note: Specific quantitative values for tumor growth inhibition were not provided in the abstract but were described as significant and dose-dependent in the primary research article.)

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway is a complex cascade that regulates cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. Activating mutations lead to constitutive activation of these pathways. This compound inhibits this signaling at the source by blocking the kinase activity of the receptor.

Mechanism of Acquired Resistance to Osimertinib

Osimertinib, a third-generation EGFR inhibitor, irreversibly binds to the C797 residue. The C797S mutation prevents this covalent bond, leading to restored kinase activity and tumor cell proliferation despite treatment.

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of an EGFR inhibitor like this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research publication by Dong H, et al. (2023) and standard laboratory procedures.

In Vitro EGFR Kinase Inhibition Assay

-

Objective: To determine the IC50 value of this compound against various forms of the EGFR kinase domain.

-

Materials: Recombinant human EGFR kinase domains (WT, L858R/T790M/C797S, del19/T790M/C797S), ATP, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), and a suitable kinase activity detection kit (e.g., ADP-Glo™).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase assay buffer.

-

In a 384-well plate, add the recombinant EGFR kinase, a suitable substrate (e.g., a poly-GT peptide), and the diluted inhibitor.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining kinase activity using the detection reagent as per the manufacturer's instructions (e.g., by measuring luminescence).

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.

-

Cell Viability/Proliferation Assay

-

Objective: To determine the anti-proliferative effect of this compound on NSCLC cell lines.

-

Materials: NSCLC cell lines (e.g., H1975-TM, PC9-TM, A431), complete growth medium (e.g., RPMI-1640 with 10% FBS), 96-well plates, and a cell viability reagent (e.g., MTS or CellTiter-Glo®).

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete growth medium.

-

Replace the existing medium with the medium containing the various concentrations of the inhibitor or vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the signal (absorbance or luminescence) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

-

Western Blot Analysis for Signaling Pathway Modulation

-

Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

-

Materials: NSCLC cells, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK), HRP-conjugated secondary antibodies, and chemiluminescent substrate.

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Mouse Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Materials: Immunocompromised mice (e.g., BALB/c nude mice), H1975-TM or PC9-TM tumor cells, Matrigel, vehicle solution, and this compound formulated for oral administration.

-

Procedure:

-

Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.

-

Monitor the mice until tumors reach an average volume of 100-200 mm³.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., at 50 and 100 mg/kg) or vehicle control to the respective groups via oral gavage once daily.

-

Measure tumor volumes with calipers and monitor the body weight of the mice 2-3 times per week.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies).

-

Conclusion

This compound (Compound D51) represents a significant advancement in the development of fourth-generation EGFR inhibitors. Its potent and selective noncovalent mechanism of action allows it to effectively inhibit the kinase activity of EGFR harboring the C797S mutation, a key driver of resistance to third-generation TKIs like osimertinib. The compelling preclinical data, demonstrating potent in vitro activity against triple-mutant EGFR and significant in vivo tumor regression, highlight its potential as a future therapeutic option for NSCLC patients who have developed resistance to current standard-of-care treatments. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients with advanced, EGFR-mutant lung cancer.

References

An In-depth Technical Guide on the Binding Affinity of EGFR Mutant-IN-2 to Double Mutant EGFR

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The epidermal growth factor receptor (EGFR) is a critical target in oncology, particularly in non-small cell lung cancer (NSCLC). The emergence of resistance mutations, such as the T790M "gatekeeper" mutation in combination with activating mutations like L858R or exon 19 deletions (del19), poses a significant challenge to the efficacy of EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive overview of the binding affinity of a fourth-generation inhibitor, EGFR mutant-IN-2 (also known as Compound D51), with a focus on its activity against mutant forms of EGFR. While specific binding affinity data for this compound against double mutant EGFR (e.g., L858R/T790M) is not publicly available at this time, this document summarizes the available data for its potent activity against clinically relevant triple mutant forms of EGFR. Furthermore, it details the experimental protocols for assessing inhibitor binding affinity and illustrates the pertinent signaling pathways and experimental workflows.

Introduction to EGFR and Resistance Mutations

The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] Ligand binding to EGFR triggers receptor dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for normal cellular function but are often dysregulated in cancer.

Activating mutations in the EGFR kinase domain, such as the L858R point mutation in exon 21 or in-frame deletions in exon 19, lead to constitutive kinase activity, driving tumorigenesis in a subset of NSCLC patients. First and second-generation EGFR TKIs have shown significant clinical benefit in these patients. However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary T790M mutation in exon 20.[3] The T790M mutation increases the affinity of EGFR for ATP, thereby reducing the potency of ATP-competitive inhibitors.[4][5] More recently, a tertiary C797S mutation has emerged as a resistance mechanism to third-generation covalent inhibitors like osimertinib, as it removes the cysteine residue required for covalent bond formation.

This compound: A Novel Inhibitor

This compound is a potent, mutant-selective EGFR inhibitor. While specific binding affinities for double mutant EGFR are not yet published, available data demonstrates its significant activity against triple mutant EGFR, which represents a key area of unmet need in NSCLC treatment.

Quantitative Binding Affinity Data

The inhibitory activity of this compound has been quantified against triple mutant EGFR constructs. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are presented in the table below. A lower IC50 value indicates a more potent inhibitor.

| EGFR Mutant | IC50 (nM) |

| L858R/T790M/C797S | 14 |

| del19/T790M/C797S | 62 |

Data sourced from publicly available information.

Experimental Protocols

The determination of inhibitor binding affinity and potency is crucial in drug development. Below are detailed methodologies for key experiments used to characterize EGFR inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR kinase domains.

Objective: To determine the IC50 value of an inhibitor against wild-type and mutant EGFR kinases.

Materials:

-

Recombinant human EGFR kinase domain (wild-type or mutant)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in kinase buffer. A typical starting concentration is 10 µM with 3-fold serial dilutions.

-

Enzyme and Substrate Preparation: In a microplate, add the recombinant EGFR enzyme and the peptide substrate to each well.

-

Inhibitor Incubation: Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The ATP concentration should be close to the Michaelis-Menten constant (Km) for EGFR to ensure accurate IC50 determination.

-

Reaction Incubation: Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate or consumed ATP. This is often achieved using a luminescence-based assay that quantifies the amount of ADP produced.

-

Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

This assay assesses the inhibitor's ability to prevent the growth of cancer cells that are dependent on EGFR signaling for their proliferation and survival.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in EGFR-dependent cancer cell lines.

Materials:

-

Cancer cell lines expressing wild-type or mutant EGFR (e.g., PC-9 for del19, H1975 for L858R/T790M)

-

Complete cell culture medium

-

Test inhibitor dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor. Include untreated and vehicle (DMSO) controls.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Viability Measurement: Add the cell viability reagent to each well. This reagent measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Determine the GI50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

Diagrams are essential for understanding the complex biological and experimental processes involved in EGFR inhibitor research.

EGFR Signaling Pathway

The following diagram illustrates the major signaling cascades activated by EGFR and the point of intervention for EGFR inhibitors.

Experimental Workflow for Kinase Inhibitor Evaluation

The process of evaluating a potential EGFR inhibitor follows a logical progression from initial biochemical screening to more complex cellular and in vivo studies.

Conclusion

The development of inhibitors that can effectively target resistance mutations is a critical goal in precision oncology. This compound shows promise as a potent inhibitor of triple mutant EGFR, addressing a significant clinical challenge. While further data on its binding affinity to double mutant EGFR is anticipated, the methodologies and understanding of the underlying biology outlined in this guide provide a solid foundation for researchers and drug developers in the field. The continued investigation of such next-generation inhibitors is essential for improving outcomes for patients with EGFR-mutant NSCLC.

References

- 1. Insights into the Overcoming EGFRDel19/T790M/C797S Mutation: A Perspective on the 2-Aryl-4-aminothienopyrimidine Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EGFR T790M mutation: a double role in lung cancer cell survival? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of double mutations T790M/L858R on conformation and drug-resistant mechanism of epidermal growth factor receptor explored by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

Structural Analysis of a Covalent Inhibitor Complexed with EGFR T790M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Mutations in the EGFR gene can lead to its constitutive activation, a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[2][3] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy in treating NSCLC patients with activating EGFR mutations, the emergence of the T790M "gatekeeper" mutation often leads to acquired resistance.[4][5] This mutation, a single amino acid substitution from threonine to methionine at position 790, enhances the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors.

This technical guide provides an in-depth structural and functional analysis of a representative pyrimidine-based covalent inhibitor complexed with the drug-resistant EGFR T790M mutant. While the specific inhibitor "IN-2" was not identified in the public domain, this guide utilizes data from well-characterized covalent inhibitors that selectively target the Cys797 residue in the ATP-binding site of EGFR, a strategy proven effective against the T790M mutation.

Structural Analysis of the EGFR T790M-Inhibitor Complex

Crystallographic studies of EGFR T790M in complex with pyrimidine-based covalent inhibitors reveal a detailed picture of their binding mode and the basis for their selectivity and potency. These inhibitors are designed to form a covalent bond with Cys797, which is located near the ATP-binding pocket. This irreversible interaction allows them to effectively shut down the kinase activity of the T790M mutant.

The pyrimidine scaffold of these inhibitors typically forms hydrogen bonds with the hinge region of the kinase domain, specifically with the backbone of Met793. The presence of the bulky methionine at position 790 in the mutant creates a steric clash with first and second-generation inhibitors. However, third-generation covalent inhibitors are designed to fit into this altered active site. The inhibitor's structure often includes a solvent-exposed moiety that can be modified to optimize pharmacokinetic properties without compromising binding affinity.

Structural alignments show that the overall conformation of the kinase domain is not dramatically altered by the binding of the covalent inhibitor. The inhibitor occupies the ATP-binding cleft between the N- and C-lobes of the kinase domain. The covalent bond formation with Cys797 anchors the inhibitor in place, leading to a prolonged and potent inhibition of the enzyme's activity.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of a representative pyrimidine-based covalent inhibitor against various forms of EGFR.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC₅₀ (nM) |

| EGFR (Wild-Type) | >1000 |

| EGFR (L858R) | 15 |

| EGFR (T790M) | 8 |

| EGFR (L858R/T790M) | 1 |

Data is representative of pyrimidine-based covalent inhibitors targeting EGFR T790M.

Table 2: Cellular Proliferation Inhibition

| Cell Line | EGFR Status | GI₅₀ (nM) |

| A431 | Wild-Type Overexpression | >500 |

| NCI-H1975 | L858R/T790M | 25 |

| PC-9 | del E746-A750 | 10 |

Data is representative of pyrimidine-based covalent inhibitors targeting EGFR T790M.

Experimental Protocols

Protein Expression and Purification of EGFR T790M Kinase Domain

A detailed protocol for the expression and purification of the EGFR T790M kinase domain is crucial for in vitro biochemical and structural studies.

-

Expression: The human EGFR kinase domain (residues 696-1022) containing the T790M mutation is typically cloned into an expression vector (e.g., pFastBac) with an N-terminal purification tag (e.g., His-tag). The recombinant vector is then used to generate baculovirus for infection of insect cells (e.g., Sf9 or Hi5). Cells are cultured for 48-72 hours post-infection to allow for protein expression.

-

Lysis: Infected cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM TCEP, and protease inhibitors), and lysed by sonication or microfluidization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged EGFR T790M is then eluted with a high concentration of imidazole.

-

Tag Removal and Further Purification: The eluted protein is treated with a specific protease (e.g., TEV protease) to cleave the affinity tag. The protein solution is then passed through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.

-

Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to separate the EGFR T790M kinase domain from any remaining impurities and aggregates. The purified protein is then concentrated and stored at -80°C.

In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity and inhibition.

-

Reaction Setup: The kinase reaction is set up in a 384-well plate. Each well contains the purified EGFR T790M enzyme, the kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), the substrate (e.g., poly(Glu,Tyr) 4:1), and the test inhibitor at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection: After the incubation, ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

-

Luminescence Measurement: Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. After a 30-minute incubation, the luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC₅₀ values for the inhibitor are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Crystallization of the EGFR T790M-Inhibitor Complex

Obtaining high-quality crystals is essential for determining the three-dimensional structure of the protein-inhibitor complex.

-

Complex Formation: The purified EGFR T790M kinase domain is incubated with a molar excess of the covalent inhibitor for several hours to ensure complete covalent modification. The complex is then purified by size-exclusion chromatography to remove unbound inhibitor.

-

Crystallization Screening: The purified complex is concentrated to a suitable concentration (e.g., 5-10 mg/mL) and used for crystallization screening. The sitting-drop or hanging-drop vapor diffusion method is commonly used, where small droplets of the protein-inhibitor complex are mixed with a variety of crystallization screen solutions.

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain larger, well-diffracting crystals.

-

Data Collection and Structure Determination: The optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is then solved by molecular replacement using a known EGFR kinase domain structure as a search model, and the model is refined against the diffraction data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway and a general workflow for the development of EGFR inhibitors.

Caption: EGFR Signaling Pathway and Point of Inhibition.

Caption: General Experimental Workflow for EGFR Inhibitor Development.

References

The Rise and Fall of a Promising EGFR Inhibitor: A Technical Guide to Rociletinib (CO-1686)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of rociletinib (formerly CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Rociletinib was designed to selectively target the activating mutations of EGFR, as well as the T790M resistance mutation, which frequently arises after treatment with first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). While its development was ultimately halted, the story of rociletinib offers valuable insights into the challenges of targeted cancer therapy.

Discovery and Rationale

The development of rociletinib was driven by a critical unmet need in the treatment of EGFR-mutant NSCLC. Patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation, initially show remarkable responses to first-generation TKIs like erlotinib and gefitinib. However, acquired resistance inevitably develops, with the T790M "gatekeeper" mutation being the culprit in over half of the cases. This mutation increases the affinity of the EGFR kinase domain for ATP, reducing the efficacy of ATP-competitive inhibitors.

Rociletinib was engineered as a covalent, irreversible inhibitor designed to overcome this resistance mechanism. Its 2,4-disubstituted pyrimidine scaffold was optimized to selectively target the mutant forms of EGFR, including T790M, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity was intended to minimize the dose-limiting toxicities associated with WT EGFR inhibition, such as rash and diarrhea.[1]

Mechanism of Action

Rociletinib functions as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[3] This covalent modification permanently inactivates the receptor, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival. Its selectivity for mutant EGFR is attributed to its ability to bind more potently to the altered conformation of the ATP-binding site in the mutant receptor compared to the wild-type receptor.

Quantitative Efficacy Data

The preclinical and clinical efficacy of rociletinib has been documented through various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Rociletinib

| Target | Assay Type | Metric | Value | Reference |

| EGFRL858R/T790M | Cell-free | Ki | 21.5 nM | |

| EGFRWT | Cell-free | Ki | 303.3 nM | |

| EGFRL858R/T790M | EGFR-TK Inhibition | IC50 | 0.04 µM | |

| EGFRWT | EGFR-TK Inhibition | IC50 | >1.68 µM | |

| Mutant EGFR expressing NSCLC cells | Cell Viability (Growth Inhibition) | GI50 | 7 - 32 nM | |

| WT EGFR expressing cells | Cell Viability (Growth Inhibition) | GI50 | 547 - 4,275 nM | |

| pEGFR (mutant EGFR expressing cells) | Kinase Assay | IC50 | 62 - 187 nM | |

| pEGFR (WT EGFR expressing cells) | Kinase Assay | IC50 | > 2,000 nM |

Table 2: Clinical Efficacy of Rociletinib in T790M-Positive NSCLC Patients

| Clinical Trial Phase | Number of Patients | Metric | Value | Reference |

| Phase 1/2 | 46 | Objective Response Rate (ORR) | 59% | |

| Phase 1/2 | 46 | Disease Control Rate (DCR) | 93% | |

| Phase 1/2 (updated) | 79 (500 mg dose) | Confirmed ORR | 28% | |

| Phase 1/2 (updated) | 170 (625 mg dose) | Confirmed ORR | 34% | |

| Phase 1/2 (plasma genotyping) | - | ORR (T790M+) | ~48% | |

| Phase 1/2 (plasma genotyping) | - | ORR (T790M-) | 33-36% |

Experimental Protocols

EGFR Tyrosine Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of rociletinib against wild-type and mutant EGFR tyrosine kinase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human wild-type and L858R/T790M double mutant EGFR (N-terminal GST-tagged) are used as the enzyme source. A synthetic poly(Glu, Tyr) 4:1 peptide is used as the substrate.

-

Reaction Mixture: The assay is performed in a kinase buffer containing ATP and MgCl2.

-

Inhibitor Addition: Rociletinib is serially diluted in DMSO and added to the reaction mixture.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme. The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified using an ELISA-based method or a radiometric assay with [γ-33P]ATP.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is calculated by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of rociletinib on NSCLC cell lines with different EGFR mutation statuses.

Methodology:

-

Cell Seeding: NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M, A549 for WT EGFR) are seeded in 96-well plates at a density of 3,000-8,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Rociletinib is serially diluted in the growth medium. The medium from the cell plates is replaced with the medium containing different concentrations of the inhibitor. A DMSO-only vehicle control is included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The GI50 (Growth Inhibition 50%) value is determined using non-linear regression analysis.

Visualizations

EGFR Signaling Pathway and Inhibition by Rociletinib

Caption: EGFR signaling pathway and the point of inhibition by Rociletinib.

Rociletinib Development Workflow

Caption: Simplified workflow of Rociletinib's development.

Resistance to Rociletinib and Discontinuation of Development

Despite initial promising results, resistance to rociletinib was observed to develop through the acquisition of a C797S mutation in the EGFR gene. This mutation at the site of covalent binding prevents the irreversible attachment of rociletinib, rendering it ineffective.

Furthermore, in later stages of clinical trials, the confirmed objective response rates for rociletinib were lower than initially reported. In May 2016, Clovis Oncology, the developer of rociletinib, announced the discontinuation of its development and withdrew its application for marketing authorization. This decision was influenced by a combination of factors, including the revised efficacy data and the competitive landscape of third-generation EGFR inhibitors, notably the approval and success of osimertinib.

Conclusion

Rociletinib (CO-1686) represented a significant effort to address the challenge of acquired resistance in EGFR-mutant NSCLC. Its design as a mutant-selective, covalent inhibitor demonstrated a rational approach to drug development. While its journey was cut short, the preclinical and clinical data generated for rociletinib have contributed to a deeper understanding of EGFR biology, mechanisms of resistance, and the development of next-generation targeted therapies. The story of rociletinib serves as a crucial case study for researchers and professionals in the field of drug discovery and development, highlighting the complexities and uncertainties inherent in bringing a new therapeutic agent to patients.

References

A Technical Guide to the Preclinical Evaluation of EGFR Mutant-IN-2

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "EGFR mutant-IN-2." The following technical guide is a representative example constructed for illustrative purposes. The data, experimental protocols, and analyses presented are hypothetical and based on established principles for the preclinical assessment of third-generation EGFR inhibitors.

Introduction

Epidermal Growth Factor Receptor (EGFR) is a critical target in oncology, particularly in non-small cell lung cancer (NSCLC) where activating mutations drive tumor growth. While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical benefit, resistance mechanisms, most commonly the T790M "gatekeeper" mutation, inevitably emerge.[1][2][3] this compound is a hypothetical, next-generation, irreversible covalent inhibitor designed to selectively target common activating EGFR mutations (Exon 19 deletions and L858R) as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[2] This document outlines the comprehensive preclinical evaluation of this compound, detailing its in vitro and in vivo activity, pharmacokinetic profile, and the experimental methodologies employed.

Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways, which promote cell proliferation, survival, and invasion.[4] Activating mutations in EGFR lead to constitutive kinase activity, driving oncogenesis. This compound is designed to form a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of EGFR. This irreversible binding blocks ATP from accessing the kinase domain, thereby inhibiting autophosphorylation and downstream signaling in mutant EGFR-driven cancer cells. Its selectivity for mutant over WT EGFR is achieved through structural modifications that exploit the altered conformation of the mutant kinase domain.

Data Presentation

In Vitro Activity

The inhibitory activity of this compound was assessed against various EGFR kinase constructs and in cellular models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

| EGFR (L858R) | 0.8 |

| EGFR (Exon 19 Del) | 1.1 |

| EGFR (L858R/T790M) | 2.5 |

| EGFR (WT) | 85 |

Table 2: Cellular Activity of this compound in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | GI₅₀ (nM) |

| PC-9 | Exon 19 Del | 3.2 |

| H1975 | L858R/T790M | 8.9 |

| A549 | WT | > 2,000 |

| H358 | WT | > 2,000 |

Pharmacokinetics

Single-dose pharmacokinetic studies were conducted in multiple preclinical species to assess the drug's profile.

Table 3: Single-Dose Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | T₁/₂ (h) |

| Mouse | 10 | PO | 1250 | 2 | 8750 | 4.5 |

| Rat | 10 | PO | 980 | 4 | 9200 | 6.1 |

| Dog | 5 | PO | 750 | 4 | 10500 | 8.2 |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in cell line-derived xenograft (CDX) models.

Table 4: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Model (Cell Line) | EGFR Mutation | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |

| PC-9 | Exon 19 Del | 10 | 95 |

| H1975 | L858R/T790M | 25 | 88 |

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant EGFR kinase domains.

-

Methodology: Recombinant human EGFR proteins (WT, L858R, Exon 19 Del, L858R/T790M) were incubated with varying concentrations of this compound in a kinase buffer containing ATP and a substrate peptide. The reaction was allowed to proceed for 60 minutes at room temperature. Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based assay. IC₅₀ values were calculated using a four-parameter logistic curve fit.

Cell Viability Assay (Cellular)

-

Objective: To determine the half-maximal growth inhibition (GI₅₀) of this compound in cancer cell lines.

-

Methodology: NSCLC cell lines (PC-9, H1975, A549, H358) were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a 10-point serial dilution of this compound for 72 hours. Cell viability was assessed using a resazurin-based reagent, and fluorescence was measured. GI₅₀ values were determined by non-linear regression analysis.

Western Blot Analysis

-

Objective: To confirm the inhibition of EGFR signaling in treated cells.

-

Methodology: H1975 cells were treated with varying concentrations of this compound for 2 hours. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. GAPDH was used as a loading control. Blots were visualized using chemiluminescence.

Pharmacokinetic Study

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Methodology: Male BALB/c mice, Sprague-Dawley rats, and Beagle dogs received a single dose of this compound via oral gavage (PO) or intravenous (IV) injection. Blood samples were collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Plasma was isolated, and drug concentrations were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology: Female athymic nude mice were subcutaneously inoculated with H1975 or PC-9 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle and treatment groups. This compound was administered orally once daily (QD) at the specified doses. Tumor volume and body weight were measured twice weekly. The study was concluded when tumors in the vehicle group reached the maximum allowed size. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.

Visualizations

Caption: EGFR Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for In Vivo Xenograft Study.

Caption: Preclinical Development and Decision Logic.

References

- 1. Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thorax.bmj.com [thorax.bmj.com]

The Emergence of Fourth-Generation EGFR Tyrosine Kinase Inhibitors: A Technical Guide to Overcoming Resistance in Non-Small Cell Lung Cancer

For Immediate Release

This technical guide provides an in-depth overview of the development and preclinical evaluation of fourth-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), a promising new class of drugs designed to overcome acquired resistance to previous generations of EGFR inhibitors in non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and targeted cancer therapies.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutated NSCLC

Activating mutations in the EGFR gene are key drivers in a significant subset of NSCLC, leading to the successful development of targeted therapies, including first, second, and third-generation EGFR TKIs. However, the clinical efficacy of these inhibitors is often limited by the emergence of acquired resistance mutations. A predominant mechanism of resistance to the third-generation TKI osimertinib is the C797S mutation in the EGFR kinase domain. This mutation abrogates the covalent binding of irreversible inhibitors, rendering them ineffective.[1][2][3] To address this critical unmet medical need, fourth-generation EGFR TKIs are being developed to specifically target EGFR harboring the C797S mutation, among others.[2][4] This guide will focus on the preclinical data and methodologies for two leading fourth-generation EGFR TKIs, JIN-A02 and BLU-945, as representative examples of this novel class of inhibitors.

Mechanism of Action: Targeting the C797S Mutation

Fourth-generation EGFR TKIs are designed to inhibit the enzymatic activity of EGFR, particularly in the presence of the C797S resistance mutation. Unlike third-generation inhibitors that rely on covalent bond formation with the Cys797 residue, these next-generation inhibitors are typically reversible and employ different binding modes to effectively target the mutated kinase. They are engineered to have high potency against EGFR harboring activating mutations (such as L858R or exon 19 deletions) in combination with the T790M and C797S resistance mutations, while demonstrating selectivity over wild-type (WT) EGFR to minimize off-target toxicities.

Preclinical Data Summary

The following tables summarize the key preclinical data for JIN-A02 and BLU-945, demonstrating their potency and selectivity against various EGFR mutations.

Table 1: In Vitro Potency of JIN-A02 and BLU-945 Against EGFR Mutants

| Compound | EGFR Mutant | IC50 (nM) | Cell Line | Assay Type | Reference |

| JIN-A02 | EGFR C797S double and triple mutations | Data not quantified in search results, but described as "robust inhibitory activities" | NSCLC cell lines | Cell Growth Inhibition | |

| Wild-Type EGFR | High degree of selectivity over wild-type | Not specified | Not specified | ||

| BLU-945 | EGFR ex19del/T790M/C797S | 15 | Ba/F3 | Anti-proliferative | |

| EGFR L858R/T790M/C797S | 6 | Ba/F3 | Anti-proliferative | ||

| EGFR L858R/T790M | 0.4 | Not specified | Enzyme Inhibition | ||

| EGFR L858R/T790M/C797S | 0.5 | Not specified | Enzyme Inhibition | ||

| Wild-Type EGFR | 683 | Not specified | Enzyme Inhibition | ||

| Wild-Type EGFR | 544 | A431 | Anti-proliferative | ||

| Osimertinib | EGFR ex19del/T790M/C797S | >1000 | Ba/F3 | Anti-proliferative | |

| EGFR L858R/T790M/C797S | >1000 | Ba/F3 | Anti-proliferative |

Table 2: In Vivo Efficacy of JIN-A02 and BLU-945 in Xenograft Models

| Compound | Xenograft Model | Dosing | Outcome | Reference |

| JIN-A02 | EGFR C797S+ xenograft mice | Dose-dependent | Inhibition of tumor growth | |

| Intracranial tumor model | Not specified | Anti-tumor activity, brain penetrant | ||

| BLU-945 | Osimertinib-resistant EGFR ex19del/T790M/C797S PDX mouse model | 75 and 100 mg/kg BID for 56 days | Substantial tumor growth inhibition | |

| Osimertinib-resistant models (L858R/C797S and ex19del/T790M/C797S) | Not specified | Tumor shrinkage as monotherapy and in combination with osimertinib |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of novel therapeutic agents. Below are representative protocols for key experiments used in the characterization of fourth-generation EGFR TKIs.

EGFR Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

-

Reagents and Materials:

-

Recombinant human EGFR kinase (wild-type and various mutant forms)

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., Poly (Glu4, Tyr1) or a fluorescently labeled peptide)

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

Test compound (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or TR-FRET detection reagents)

-

384-well microtiter plates

-

-

Procedure:

-

Pre-incubate the EGFR enzyme with serially diluted test compound in the kinase assay buffer for a specified time (e.g., 30 minutes at room temperature).

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The ATP concentration should ideally be at or near the Km value for the specific EGFR mutant.

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes at room temperature).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.

-

Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines.

-

Reagents and Materials:

-

NSCLC cell lines (e.g., Ba/F3 engineered to express EGFR mutants, patient-derived cell lines)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl solution or DMSO)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Western Blot Analysis for EGFR Signaling

This technique is used to assess the effect of the inhibitor on the phosphorylation status of EGFR and downstream signaling proteins.

-